3-cyclopropyl-4-methyl-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Reactivity in Palladium-Catalyzed Arylations
Sidhom et al. (2018) explored the reactivity of 5-aminopyrazoles bearing a cyclopropyl group in palladium-catalyzed direct C4-arylations. These reactions yielded C4-arylated pyrazoles without decomposing the cyclopropyl unit, demonstrating a versatile method for functionalizing pyrazoles in synthetic chemistry (Sidhom et al., 2018).
Synthesis of Multicyclic Pyrazolo[3,4-b]pyridine Derivatives
Tu et al. (2014) established a novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines. This flexible approach allowed the creation of structurally diverse compounds from readily accessible materials, highlighting the compound's role in facilitating complex chemical syntheses (Tu et al., 2014).
Formation of Pyrroles and Pyrazoles from Cyclopropenium Salt
Yoshida et al. (1992) investigated the reactions of cyclopropenium salt with nitrogen nucleophiles, leading to the formation of pyrroles or pyrazoles. This study sheds light on the mechanisms involved in the transformation of cyclopropyl-containing compounds into heterocyclic structures (Yoshida et al., 1992).
Dyes Derived from Pyrazolone Derivatives
Karcı and Karcı (2008) synthesized novel heterocyclic disazo dyes derived from pyrazolone derivatives, showcasing the application of these compounds in the development of dyes with potential industrial applications (Karcı & Karcı, 2008).
Anti-microbial and Anti-inflammatory Activities
Several studies have investigated the biological activities of pyrazole derivatives. For instance, El-Mekabaty et al. (2017) and Kaping et al. (2016) synthesized pyrazole derivatives with potential antioxidant, anti-inflammatory, and anti-cancer activities, indicating the therapeutic potential of these compounds in medicinal chemistry (El-Mekabaty et al., 2017); (Kaping et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
5-cyclopropyl-4-methyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-6(5-2-3-5)9-10-7(4)8/h5H,2-3H2,1H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQBFNPNPSVDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187027-13-9 | |
Record name | 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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